molecular formula C20H15N5O3S B10877387 2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide

2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide

Cat. No.: B10877387
M. Wt: 405.4 g/mol
InChI Key: VBDHULZAFAAZOO-UHFFFAOYSA-N
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Description

2-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the cyano and phenyl groups. The final steps involve the formation of the sulfanyl and benzamide functionalities. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
  • N-(4-Nitrophenylsulfonyl)benzamide
  • Benzo[d]thiazol-2-ylamino derivatives

Uniqueness

2-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C20H15N5O3S

Molecular Weight

405.4 g/mol

IUPAC Name

2-[[2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C20H15N5O3S/c21-10-14-17(12-6-2-1-3-7-12)24-20(25-19(14)28)29-11-16(26)23-15-9-5-4-8-13(15)18(22)27/h1-9H,11H2,(H2,22,27)(H,23,26)(H,24,25,28)

InChI Key

VBDHULZAFAAZOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3C(=O)N)C#N

Origin of Product

United States

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